molecular formula C22H19NO3 B5702850 4-[(3,3-diphenylpropanoyl)amino]benzoic acid

4-[(3,3-diphenylpropanoyl)amino]benzoic acid

Cat. No. B5702850
M. Wt: 345.4 g/mol
InChI Key: WAPVWRKIDOIEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,3-diphenylpropanoyl)amino]benzoic acid, also known as DPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DPA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory, analgesic, and antipyretic effects. DPA is synthesized through a specific chemical process and has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 4-[(3,3-diphenylpropanoyl)amino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX enzymes, 4-[(3,3-diphenylpropanoyl)amino]benzoic acid reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
4-[(3,3-diphenylpropanoyl)amino]benzoic acid has been shown to have various biochemical and physiological effects. One study found that 4-[(3,3-diphenylpropanoyl)amino]benzoic acid reduces the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Another study found that 4-[(3,3-diphenylpropanoyl)amino]benzoic acid increases the production of nitric oxide (NO), which is involved in vasodilation and blood flow. 4-[(3,3-diphenylpropanoyl)amino]benzoic acid has also been shown to have antioxidant effects by reducing oxidative stress.

Advantages and Limitations for Lab Experiments

4-[(3,3-diphenylpropanoyl)amino]benzoic acid has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. 4-[(3,3-diphenylpropanoyl)amino]benzoic acid has also been shown to have consistent effects across different experimental models. However, there are also limitations to using 4-[(3,3-diphenylpropanoyl)amino]benzoic acid in lab experiments. It has a relatively short half-life and can be rapidly metabolized, which may affect its efficacy. Additionally, 4-[(3,3-diphenylpropanoyl)amino]benzoic acid has been shown to have potential toxicity at high doses.

Future Directions

For research on 4-[(3,3-diphenylpropanoyl)amino]benzoic acid include investigating its potential therapeutic applications and potential side effects.

Synthesis Methods

The synthesis of 4-[(3,3-diphenylpropanoyl)amino]benzoic acid involves a multi-step process that begins with the reaction of benzene with propanoyl chloride to form 3-phenylpropanoic acid. This compound is then reacted with thionyl chloride to form 3-phenylpropanoyl chloride. The resulting compound is then reacted with 4-aminobenzoic acid to form 4-[(3,3-diphenylpropanoyl)amino]benzoic acid.

Scientific Research Applications

4-[(3,3-diphenylpropanoyl)amino]benzoic acid has been used in various scientific studies to investigate its potential therapeutic applications. One study found that 4-[(3,3-diphenylpropanoyl)amino]benzoic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study found that 4-[(3,3-diphenylpropanoyl)amino]benzoic acid has analgesic effects by inhibiting the production of prostaglandins, which are involved in pain signaling. 4-[(3,3-diphenylpropanoyl)amino]benzoic acid has also been shown to have antipyretic effects by reducing fever.

properties

IUPAC Name

4-(3,3-diphenylpropanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-21(23-19-13-11-18(12-14-19)22(25)26)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPVWRKIDOIEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(3,3-Diphenylpropanoyl)amino]benzoic acid

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